molecular formula C13H14N2O3S B12907310 N-[(1H-Indol-3-yl)acetyl]-L-cysteine CAS No. 57105-44-9

N-[(1H-Indol-3-yl)acetyl]-L-cysteine

Cat. No.: B12907310
CAS No.: 57105-44-9
M. Wt: 278.33 g/mol
InChI Key: ZVVKJTBQKKDVMJ-NSHDSACASA-N
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Description

®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is a complex organic compound that features an indole ring, an acetamido group, and a mercaptopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The acetamido and mercaptopropanoic acid groups can interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is unique due to its combination of an indole ring with acetamido and mercaptopropanoic acid groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

57105-44-9

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C13H14N2O3S/c16-12(15-11(7-19)13(17)18)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,19H,5,7H2,(H,15,16)(H,17,18)/t11-/m0/s1

InChI Key

ZVVKJTBQKKDVMJ-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CS)C(=O)O

Origin of Product

United States

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